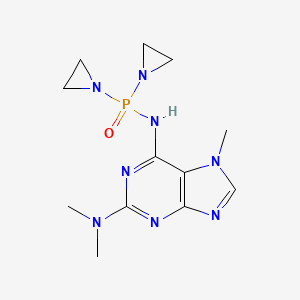
Pumitepa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pumitepa is a thiotepa derivative with potential antineoplastic alkylating activity. Although the exact mechanism of action of pumitepa has yet to be fully elucidated, this agent appears to work through alkylation, thereby causing DNA damage and cell cycle arrest.
Aplicaciones Científicas De Investigación
Alkylating Antineoplastic Activity
Pumitepa, a derivative of thiotepa, exhibits potential as an antineoplastic alkylating agent. Its exact mechanism of action is not fully understood, but it appears to function through alkylation, causing DNA damage and cell cycle arrest (Definitions, 2020).
Role in Public Understanding of Science
Pumitepa's development and application demonstrate the importance of the public understanding of science (PUS). PUS is vital for societal acceptance and ethical considerations of new scientific developments, including medical treatments like Pumitepa. The role of experts in public debate and the representation of scientific advancements in media are crucial elements in this context (A. Miah, 2005).
Ethical Considerations in Scientific Research
The ethical aspects of scientific research, including drug development, are a growing concern. Engaging the public in ethical discussions, particularly in fields like genetics and biotechnology where drugs like Pumitepa are developed, is essential. This engagement helps in addressing issues related to the societal impact and moral implications of such treatments (A. Miah, 2005).
Impact on Scientific Inquiry and Evolution
The research and development of drugs like Pumitepa contribute to the evolution of scientific inquiry. Understanding the processes, methodologies, and public engagement in science helps in advancing scientific knowledge and its application in fields like oncology (B. Crawford et al., 2005).
Community-Based Participatory Research
The development of drugs such as Pumitepa can benefit from community-based participatory research (CBPR). CBPR involves community members in the research process, ensuring that the research is culturally relevant and addressing the community's needs. This approach can be particularly beneficial in the context of medical research (H. Castleden & T. Garvin, 2008).
Propiedades
Número CAS |
42061-52-9 |
|---|---|
Nombre del producto |
Pumitepa |
Fórmula molecular |
C12H19N8OP |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |
InChI |
InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |
Clave InChI |
KAEVHZSIYLATMK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
SMILES canónico |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
Sinónimos |
2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



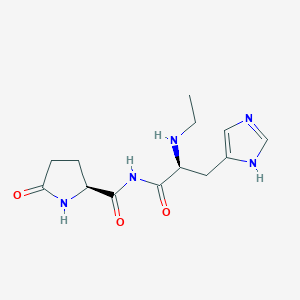
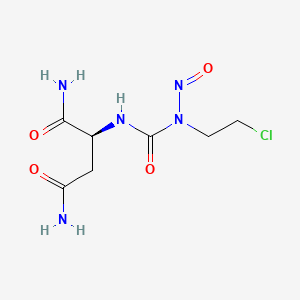
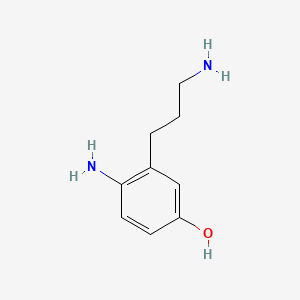
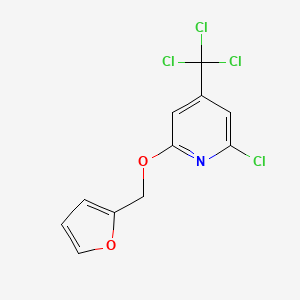
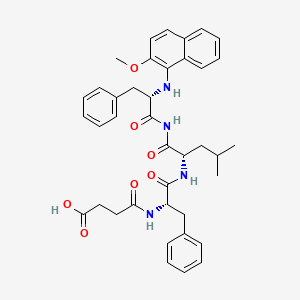

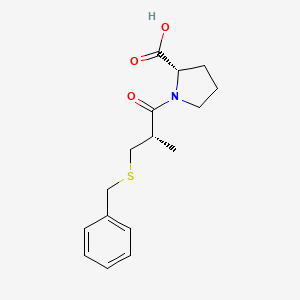

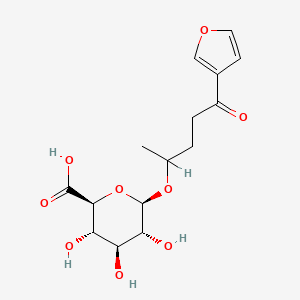
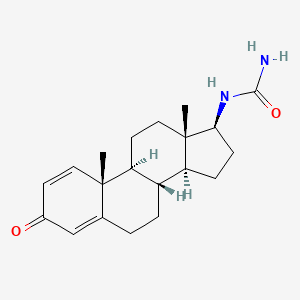

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)